Cas no 441292-10-0 (2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine)

2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine 化学的及び物理的性質
名前と識別子
-
- 2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine
- AKOS021993662
- EU-0073319
- 2-(2-chlorophenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine
- SR-01000449497-1
- AKOS001185606
- F0804-1861
- 441292-10-0
- SR-01000449497
- 2-(2-chlorophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine
- Z57719496
-
- インチ: 1S/C16H15ClN2O4S2/c1-11-6-7-12(10-15(11)19(20)21)25(22,23)18-8-9-24-16(18)13-4-2-3-5-14(13)17/h2-7,10,16H,8-9H2,1H3
- InChIKey: PEUCKTCTPARVOM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1N(CCS1)S(C1C=CC(C)=C(C=1)[N+](=O)[O-])(=O)=O
計算された属性
- せいみつぶんしりょう: 398.0161770g/mol
- どういたいしつりょう: 398.0161770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 592
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 117Ų
2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0804-1861-10mg |
2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine |
441292-10-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0804-1861-10μmol |
2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine |
441292-10-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0804-1861-15mg |
2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine |
441292-10-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0804-1861-2μmol |
2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine |
441292-10-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0804-1861-5μmol |
2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine |
441292-10-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0804-1861-2mg |
2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine |
441292-10-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0804-1861-1mg |
2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine |
441292-10-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0804-1861-3mg |
2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine |
441292-10-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0804-1861-4mg |
2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine |
441292-10-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0804-1861-5mg |
2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine |
441292-10-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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5. Book reviews
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidineに関する追加情報
Comprehensive Overview of 2-(2-Chlorophenyl)-3-(4-Methyl-3-Nitrobenzenesulfonyl)-1,3-Thiazolidine (CAS No. 441292-10-0)
The compound 2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine (CAS No. 441292-10-0) is a specialized organic molecule with a unique structural framework, combining a thiazolidine ring with substituted phenyl and benzenesulfonyl groups. This chemical entity has garnered attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of a nitro group and a chlorophenyl moiety enhances its reactivity, making it a candidate for further derivatization in drug discovery programs.
In recent years, the demand for sulfonyl-containing compounds like 2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine has surged, driven by their applications in medicinal chemistry. Researchers are particularly interested in its role as a precursor for enzyme inhibitors and receptor modulators, topics frequently searched in academic and industrial databases. The compound’s thiazolidine core is also a hotspot for investigations into anti-inflammatory and antimicrobial agents, aligning with global health trends.
The synthesis of CAS 441292-10-0 involves multi-step organic reactions, often starting from 2-chlorobenzaldehyde and 4-methyl-3-nitrobenzenesulfonamide. Its molecular weight and logP values suggest moderate lipophilicity, a property highly relevant in drug design for optimizing bioavailability. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing this compound, ensuring purity for downstream applications.
From an SEO perspective, queries like "thiazolidine derivatives in drug discovery" or "nitrobenzenesulfonyl compounds uses" reflect growing user interest. Environmental and regulatory concerns have also prompted searches for green synthesis methods of such intermediates, emphasizing the need for sustainable chemistry. This compound’s stability under various pH conditions further makes it a subject of formulation studies.
In summary, 2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine represents a versatile scaffold with broad applicability. Its structural features cater to both academic curiosity and industrial innovation, particularly in addressing challenges like drug resistance and target selectivity. As research evolves, this compound is poised to remain a key player in the development of next-generation therapeutics and agrochemicals.
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